Cas no 2639448-76-1 (2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid)

2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid structure
2639448-76-1 structure
Product name:2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
CAS No:2639448-76-1
MF:C10H8F2N2O3
Molecular Weight:242.178929328918
CID:5155586
PubChem ID:165901285

2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 1H-Indole-1-acetic acid, 5-amino-3,3-difluoro-2,3-dihydro-2-oxo-
    • 2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
    • インチ: 1S/C10H8F2N2O3/c11-10(12)6-3-5(13)1-2-7(6)14(9(10)17)4-8(15)16/h1-3H,4,13H2,(H,15,16)
    • InChIKey: FHEUCDSVLLOBNO-UHFFFAOYSA-N
    • SMILES: N1(CC(O)=O)C2=C(C=C(N)C=C2)C(F)(F)C1=O

2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-218713-10.0g
2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
2639448-76-1
10g
$5283.0 2023-05-25
Enamine
EN300-218713-2.5g
2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
2639448-76-1
2.5g
$2408.0 2023-09-16
Enamine
EN300-218713-1g
2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
2639448-76-1
1g
$1229.0 2023-09-16
Enamine
EN300-218713-5g
2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
2639448-76-1
5g
$3562.0 2023-09-16
Enamine
EN300-218713-0.5g
2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
2639448-76-1
0.5g
$1180.0 2023-09-16
Enamine
EN300-218713-0.1g
2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
2639448-76-1
0.1g
$1081.0 2023-09-16
Enamine
EN300-218713-5.0g
2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
2639448-76-1
5g
$3562.0 2023-05-25
Enamine
EN300-218713-10g
2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
2639448-76-1
10g
$5283.0 2023-09-16
Enamine
EN300-218713-0.25g
2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
2639448-76-1
0.25g
$1131.0 2023-09-16
Enamine
EN300-218713-1.0g
2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
2639448-76-1
1g
$1229.0 2023-05-25

2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid 関連文献

2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acidに関する追加情報

Introduction to 2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid (CAS No. 2639448-76-1)

2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2639448-76-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic derivatives, featuring a fused indole core with functional groups that contribute to its unique chemical and biological properties. The presence of amino, fluoro, and carboxylic acid functionalities makes it a promising candidate for further exploration in drug discovery and therapeutic applications.

The structural framework of 2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid is characterized by a rigid indole ring system, which is further modified by the introduction of fluorine atoms at the 3-position and an oxygen atom at the 2-position. This structural motif is not only intriguing from a chemical perspective but also holds potential biological relevance. The fluorine atoms, in particular, are known to enhance metabolic stability and binding affinity in many pharmacologically active molecules. The carboxylic acid group at one end of the molecule provides a site for further derivatization, enabling the synthesis of more complex analogs with tailored properties.

In recent years, there has been a surge in research focused on indole derivatives due to their diverse biological activities. Indole scaffolds are widely recognized for their roles in various physiological processes and have been implicated in the development of drugs targeting neurological disorders, inflammation, and cancer. The specific modification pattern of 2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid positions it as a valuable scaffold for investigating novel therapeutic strategies. The amino group at the 5-position of the indole ring can serve as a hydrogen bond acceptor or participate in salt formation, while the carboxylic acid group can engage in ionic interactions with biological targets.

The fluoro-substituted indole core of this compound is particularly noteworthy. Fluorine atoms are frequently incorporated into drug molecules due to their ability to modulate electronic properties, lipophilicity, and metabolic pathways. In particular, C-F bonds are known for their strength and stability, which can contribute to improved pharmacokinetic profiles. Additionally, fluorine substitution can influence receptor binding by altering charge distribution and steric hindrance. These characteristics make 2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-y)acetic acid a compelling candidate for further investigation into its potential as a lead compound or intermediate in drug development.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of promising candidates for drug discovery. The structural features of 2-(5-amino--difluoro--oxo--dihydro--indol--yl)acetic acid align well with current trends in medicinal chemistry, where bioisosteric replacements and functional group modifications are employed to optimize biological activity. For instance, the replacement of hydrogen atoms with fluorine or chlorine atoms has been widely used to enhance binding affinity and selectivity. Similarly, the incorporation of oxygen-containing heterocycles has been shown to improve solubility and bioavailability.

One area where CAS No. 2639448--76--1 shows particular promise is in the treatment of inflammatory diseases. Inflammatory pathways are dysregulated in numerous chronic conditions such as arthritis, autoimmune disorders, and even certain types of cancer. Indole derivatives have been reported to modulate inflammatory responses by interacting with key signaling pathways involved in immune cell activation and cytokine production. The unique structural features of this compound may allow it to selectively target specific inflammatory mediators while minimizing off-target effects.

The carboxylic acid functionality at one end of the molecule provides an additional degree of freedom for chemical modification. This group can be used to form esters or amides with other bioactive molecules or used as a linker for further derivatization strategies. Such modifications can enhance solubility or improve tissue penetration while maintaining or enhancing biological activity. For example, esters derived from carboxylic acids are often more lipophilic than their corresponding acids but still retain good bioavailability when administered orally.

Another exciting aspect of this compound is its potential application in oncology research. Cancer cells often exhibit altered metabolic profiles compared to normal cells, making them dependent on specific biochemical pathways for survival and proliferation. Indole derivatives have been explored as inhibitors targeting these pathways due to their ability to interfere with key enzymes involved in cell cycle regulation and apoptosis induction. p>

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